1-Bromo-4-methylisoquinolin-3-amine

Catalog No.
S1904736
CAS No.
28970-71-0
M.F
C10H9BrN2
M. Wt
237.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-methylisoquinolin-3-amine

CAS Number

28970-71-0

Product Name

1-Bromo-4-methylisoquinolin-3-amine

IUPAC Name

1-bromo-4-methylisoquinolin-3-amine

Molecular Formula

C10H9BrN2

Molecular Weight

237.1 g/mol

InChI

InChI=1S/C10H9BrN2/c1-6-7-4-2-3-5-8(7)9(11)13-10(6)12/h2-5H,1H3,(H2,12,13)

InChI Key

YCVJUPIKBPADHA-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C2=CC=CC=C12)Br)N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)Br)N
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1-Bromo-4-methylisoquinolin-3-amine is a chemical compound with the molecular formula C10H9BrN2C_{10}H_{9}BrN_{2}. It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the first position, a methyl group at the fourth position, and an amine group at the third position of the isoquinoline ring. This unique structure contributes to its potential reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction processes, which may alter the oxidation state of the nitrogen or carbon atoms within the isoquinoline framework.
  • Coupling Reactions: It is applicable in cross-coupling reactions, such as Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds with other aromatic or aliphatic compounds.

Research indicates that 1-Bromo-4-methylisoquinolin-3-amine exhibits significant biological activity. It has been studied for its potential therapeutic effects, particularly in neurological and oncological contexts. The compound's structure allows it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. Its unique combination of functional groups enhances its binding affinity and specificity towards these targets.

The synthesis of 1-Bromo-4-methylisoquinolin-3-amine can be achieved through multiple methods:

  • Bromination of 4-Methylisoquinolin-3-amine: This is a common synthetic route where bromine or a bromine-containing reagent is used under controlled conditions to introduce the bromine atom at the desired position on the isoquinoline ring.
  • Industrial Production: Large-scale production may involve optimized bromination reactions utilizing catalysts and specific reaction conditions to maximize yield and purity. Continuous flow reactors are often employed to enhance efficiency during synthesis .

1-Bromo-4-methylisoquinolin-3-amine has several applications across different scientific fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: The compound is explored for developing potential therapeutic agents targeting various diseases, particularly those affecting the central nervous system and cancer pathways.
  • Material Science: It is utilized in creating novel materials with unique electronic and optical properties.
  • Biological Studies: Researchers employ this compound to investigate interactions between isoquinoline derivatives and biological targets.

The interaction studies involving 1-Bromo-4-methylisoquinolin-3-amine focus on its binding mechanisms with specific enzymes and receptors. The presence of both the bromine atom and amine group significantly influences these interactions. Ongoing research aims to elucidate the precise pathways through which this compound exerts its biological effects, particularly in relation to its potential therapeutic applications .

Several compounds share structural similarities with 1-Bromo-4-methylisoquinolin-3-amine. These include:

Compound NameKey FeaturesUnique Aspects
1-BromoisoquinolineLacks methyl and amine groupsDifferent reactivity profile due to missing groups
4-MethylisoquinolineContains a methyl group but lacks bromineDifferent applications due to absence of halogen
3-AminoisoquinolineContains an amine group but lacks bromineDistinct properties due to missing halogen

Uniqueness: The uniqueness of 1-Bromo-4-methylisoquinolin-3-amine lies in its combination of functional groups (bromine atom, methyl group, and amine group) on the isoquinoline ring. This specific arrangement enhances its reactivity and biological profile compared to other isoquinoline derivatives.

XLogP3

3.1

Other CAS

28970-71-0

Wikipedia

1-bromo-4-methylisoquinolin-3-amine

Dates

Last modified: 08-16-2023

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